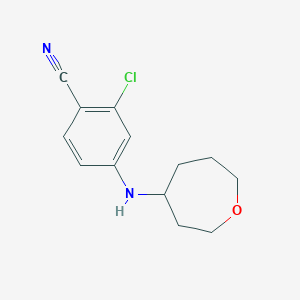
2-Chloro-4-(oxepan-4-ylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(oxepan-4-ylamino)benzonitrile, also known as COBA, is a chemical compound with potential applications in the field of medicinal chemistry. This molecule is a member of the benzonitrile family, which is known for its diverse range of biological activities. COBA has been investigated for its ability to inhibit the activity of certain enzymes and receptors in the human body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-Chloro-4-(oxepan-4-ylamino)benzonitrile is believed to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of damaged or misfolded proteins in the cell. This accumulation can trigger cell death pathways or activate the immune system to recognize and eliminate the affected cells.
Biochemical and Physiological Effects:
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of the proteasome by 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been associated with decreased cell proliferation, increased apoptosis, and increased sensitivity to chemotherapy drugs. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile can be challenging and requires specialized equipment and expertise. Additionally, the effects of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and its potential applications in the field of medicinal chemistry. One area of interest is the development of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the use of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile as a tool for studying the role of the proteasome in various cellular processes. Additionally, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and related compounds is an active area of research, with the goal of improving yields and developing more efficient methods.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile involves several steps, starting with the reaction of 2-chloro-4-nitrobenzonitrile with oxepane in the presence of a catalyst. The resulting intermediate is then reduced to produce 2-Chloro-4-(oxepan-4-ylamino)benzonitrile. This method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of several enzymes and receptors, including the proteasome, the 20S proteasome, and the chymotrypsin-like activity of the proteasome. These enzymes play important roles in various cellular processes, including protein degradation and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and other disorders.
Propiedades
IUPAC Name |
2-chloro-4-(oxepan-4-ylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-8-12(4-3-10(13)9-15)16-11-2-1-6-17-7-5-11/h3-4,8,11,16H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGSHJDUSVVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(oxepan-4-ylamino)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

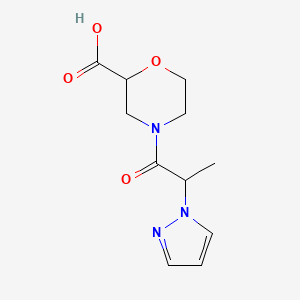
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
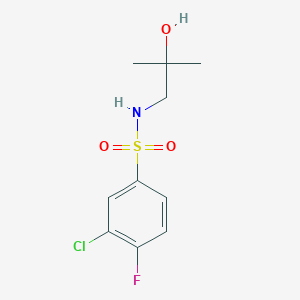
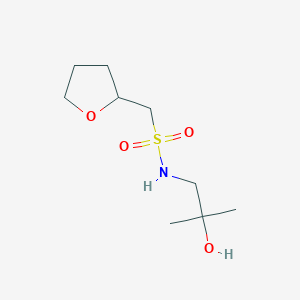
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
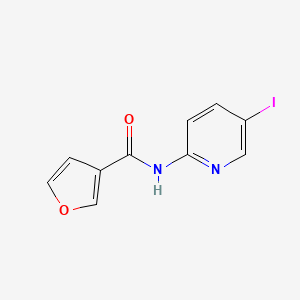
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)